N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-18-7-9-19(10-8-18)15-27-16-24(22-5-3-4-6-23(22)27)30-17-25(28)26-20-11-13-21(29-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINWAGRGQQVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioacetamide Formation: The indole derivative is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the thioacetamide intermediate.
Final Coupling: The thioacetamide intermediate is coupled with 4-methoxyphenyl isothiocyanate under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 10l, ) correlate with lower yields (6–17%), likely due to steric or electronic challenges in synthesis .
- Melting Points: Polar substituents (e.g., nitro in 10l) increase melting points (190–191°C) compared to non-polar groups (e.g., pyridin-2-yl in 10m: 153–154°C) .
Pharmacological Activity
Anticancer Potential:
- Bcl-2/Mcl-1 Inhibition : Analogs in (e.g., 10j, 10k) show dual inhibition of Bcl-2/Mcl-1, critical apoptosis regulators. The target’s 4-methoxyphenyl group, being electron-donating, may enhance binding affinity compared to electron-withdrawing substituents (e.g., 4-nitrophenyl in 10l) .
- MTT Assay Results : Compounds with methoxyphenyl acetamide moieties (e.g., ’s compound 38–40) exhibit potent activity against HCT-1, MCF-7, and PC-3 cell lines, suggesting the target compound may share similar efficacy .
Selectivity and Solubility:
- Sulfur Linkages : The thioether group in the target compound (vs. sulfonamide in ’s compound 36) may improve membrane permeability due to reduced polarity .
- Benzyl Substituents : The 4-methylbenzyl group (target) vs. 4-chlorobenzyl () could alter metabolic stability, as methyl groups are less prone to oxidative degradation than halogens .
Physicochemical Properties
- LogP Predictions : Compared to analogs with chlorophenyl () or thiadiazole () groups, the target’s methoxy group may lower LogP, enhancing aqueous solubility .
Biological Activity
N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thioacetamide moiety linked to an indole derivative and a methoxyphenyl group, which are crucial for its biological activity. The synthesis typically involves several steps:
- Formation of the Indole Derivative : Reaction of 4-methylbenzylamine with indole-3-carboxaldehyde under acidic conditions.
- Thioacetamide Formation : Coupling the indole derivative with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base.
- Final Coupling Reaction : The final product is obtained through controlled conditions involving reflux in an appropriate solvent like ethanol or methanol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related thioacetamides can induce apoptosis and autophagy in various cancer cell lines, including melanoma and pancreatic cancer .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer metabolism.
- Receptor Modulation : The compound can interact with cellular receptors, altering signaling pathways that promote cell survival and proliferation.
- Gene Expression Alteration : It influences the expression of genes associated with apoptosis and cell cycle regulation.
Anti-inflammatory Properties
Additionally, compounds in this class have demonstrated anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and activating anti-inflammatory pathways .
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of related compounds, a derivative demonstrated high potency against resistant cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and activation of caspases .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of similar thioacetamides, revealing that they significantly reduced TNF-α secretion from activated macrophages. This effect was mediated through PPARγ activation, leading to decreased NF-kB activation .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| Compound A | Anticancer | Melanoma cell line | Induced apoptosis |
| Compound B | Anti-inflammatory | LPS-stimulated macrophages | Reduced TNF-α secretion |
| Compound C | Anticancer | Pancreatic cancer model | Significant tumor growth reduction |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes involved in cancer progression |
| Receptor Modulation | Alters signaling pathways through receptor interaction |
| Gene Expression Alteration | Modifies expression levels of genes related to apoptosis |
Q & A
Q. What are the optimal synthetic conditions for preparing N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide with high purity?
- Methodological Answer: The synthesis requires multi-step reactions with precise control of parameters:
- Temperature: Maintain 60–80°C during thioether bond formation to minimize side reactions.
- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .
- Reaction Time: Monitor via TLC or HPLC; typical reaction times range from 12–24 hours for amidation steps.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and verify bond formation (e.g., methoxyphenyl and indole-thioacetamide linkages) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H] or [M+Na]) with <5 ppm error .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1680 cm, S-C bond at ~650 cm) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., Bcl-2/Mcl-1 inhibition for indole-acetamide derivatives) .
- Assay Design: Use fluorescence polarization assays for protein-binding studies or MTT assays for cytotoxicity screening (IC determination in cancer cell lines) .
- Controls: Include positive controls (e.g., staurosporine for apoptosis assays) and vehicle-treated cells to normalize results .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer:
- Systematic Substitution: Synthesize analogs with variations in the methoxyphenyl (e.g., nitro, chloro) or indole-4-methylbenzyl groups to assess their impact on bioactivity .
- Computational Modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes with targets like Bcl-2 or kinases .
- Bioactivity Correlation: Compare IC values or binding affinities across derivatives to identify critical substituents (e.g., electron-withdrawing groups enhancing cytotoxicity) .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer:
- Purity Verification: Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducibility) .
- Assay Standardization: Ensure consistent cell culture conditions (e.g., passage number, serum type) and assay protocols (e.g., incubation time, reagent concentrations) .
- Structural Confirmation: Re-examine NMR and crystallography data (if available) to confirm compound identity, as subtle isomerism or hydration may alter activity .
Q. What strategies can optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .
- Microsomal Stability Assays: Incubate the compound with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., demethylation of methoxyphenyl) .
- Isotopic Labeling: Use -labeled analogs to track metabolic pathways via LC-MS .
Q. How can researchers elucidate the mechanism of action (MOA) for this compound?
- Methodological Answer:
- Transcriptomics/Proteomics: Perform RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Pull-Down Assays: Use biotinylated analogs to isolate binding proteins, followed by mass spectrometry for identification .
- Kinase Profiling: Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to detect off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
